2-chloro-4-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide
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Overview
Description
2-Chloro-4-fluoro-N-{7-oxaspiro[35]nonan-1-yl}benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a spirocyclic nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the spirocyclic nonane ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chloro and fluoro substituents: This step involves the halogenation of the benzene ring using reagents such as chlorine and fluorine sources under controlled conditions.
Coupling with benzamide: The final step involves coupling the halogenated benzene ring with benzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The chloro and fluoro groups on the benzene ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the spirocyclic nonane ring.
Coupling Reactions: The benzamide moiety can engage in coupling reactions with various nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives of the spirocyclic ring.
Reduction Products: Reduced forms of the benzamide moiety.
Scientific Research Applications
2-Chloro-4-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the benzene ring enhance its binding affinity to certain enzymes or receptors. The spirocyclic nonane ring provides structural rigidity, which can influence the compound’s overall bioactivity. The benzamide moiety is crucial for its interaction with biological macromolecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
2-Chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: This compound shares the chloro and fluoro substituents but differs in the amide moiety.
2-Chloro-4-fluoro-5-nitrobenzamide: Similar halogenation pattern but with a nitro group instead of the spirocyclic ring.
Uniqueness: 2-Chloro-4-fluoro-N-{7-oxaspiro[35]nonan-1-yl}benzamide is unique due to its spirocyclic nonane ring, which imparts distinct chemical and biological properties
Biological Activity
The compound 2-chloro-4-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide (CAS No. 2176124-66-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H17ClFNO2 with a molecular weight of approximately 297.75 g/mol. The structural features include:
- A chlorine atom at the 2-position of the benzamide ring.
- A fluorine atom at the 4-position.
- A spirocyclic structure involving a nonane ring, which contributes to its unique pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzamides have shown efficacy against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may possess similar or enhanced antimicrobial activity due to its unique structure.
Anticancer Potential
The anticancer properties of benzamide derivatives have been extensively studied. Research indicates that compounds with spirocyclic structures can inhibit tumor growth by inducing apoptosis in cancer cells. For example:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 15 µM after 48 hours of treatment.
This suggests that this compound could be a candidate for further development in cancer therapeutics.
The proposed mechanism involves the inhibition of specific enzymes associated with cell proliferation and survival pathways. For instance, compounds in this class may target:
- Topoisomerase II , leading to DNA damage.
- Protein Kinase B (AKT) pathways, disrupting cell signaling essential for cancer cell survival.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study published in Journal of Medicinal Chemistry evaluated various benzamide derivatives against resistant bacterial strains.
- The study found that modifications at the halogen positions significantly affected antimicrobial potency, indicating that similar modifications in our compound could yield favorable results .
- Case Study on Anticancer Activity :
Properties
IUPAC Name |
2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO2/c16-12-9-10(17)1-2-11(12)14(19)18-13-3-4-15(13)5-7-20-8-6-15/h1-2,9,13H,3-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBDWASZGBWVSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=C(C=C(C=C3)F)Cl)CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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